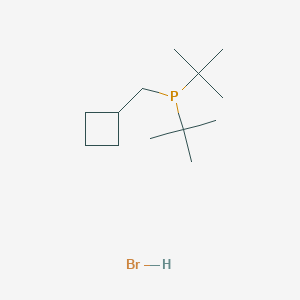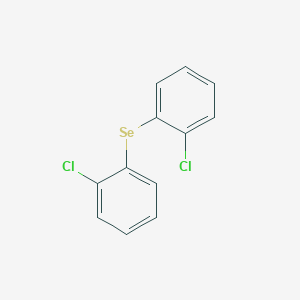
1-Chloro-2-(2-chlorophenyl)selanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(2-chlorophenyl)selanylbenzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring substituted with chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2-chlorophenyl)selanylbenzene can be synthesized through several methods. One common approach involves the reaction of 2-chlorophenylselenol with 1-chloro-2-iodobenzene in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(2-chlorophenyl)selanylbenzene undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Reduced selenium-containing compounds.
Substitution: Benzene derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
1-Chloro-2-(2-chlorophenyl)selanylbenzene has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-2-(2-chlorophenyl)selanylbenzene involves its interaction with molecular targets through the selenium atom. The selenium atom can undergo redox reactions, influencing various biochemical pathways. The compound may also interact with cellular proteins and enzymes, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
1-Chloro-2-(2-chlorophenyl)diselenide: Contains a diselenide bond instead of a single selenium atom.
1-Chloro-2-(2-chlorophenyl)tellanylbenzene: Contains a tellurium atom instead of selenium.
1-Chloro-2-(2-chlorophenyl)thioether: Contains a sulfur atom instead of selenium.
Uniqueness: 1-Chloro-2-(2-chlorophenyl)selanylbenzene is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Selenium’s ability to undergo redox reactions and form stable compounds makes it valuable in various applications, distinguishing it from similar compounds containing sulfur or tellurium.
Properties
CAS No. |
116929-15-8 |
|---|---|
Molecular Formula |
C12H8Cl2Se |
Molecular Weight |
302.1 g/mol |
IUPAC Name |
1-chloro-2-(2-chlorophenyl)selanylbenzene |
InChI |
InChI=1S/C12H8Cl2Se/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H |
InChI Key |
YYYHAXIKLYPYBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)Cl)[Se]C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


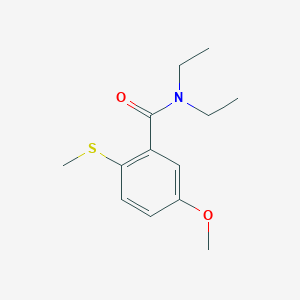

![6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine](/img/structure/B14290187.png)
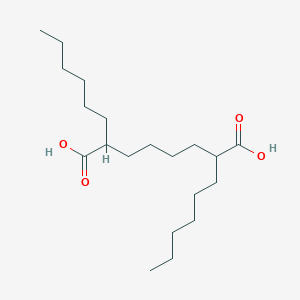
![(2,2-Dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol](/img/structure/B14290202.png)

![2,4,8-Trihydroxy-1a,6,8b-trimethyl-1,1a,5,6,8b,9,10,10a-octahydro-3H-cyclopropa[7,8]phenanthro[3,2-b]furan-3-one](/img/structure/B14290211.png)
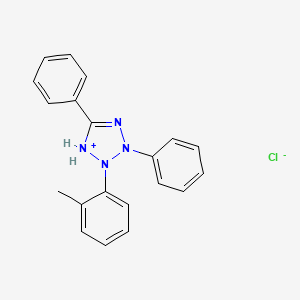
![1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one](/img/structure/B14290225.png)

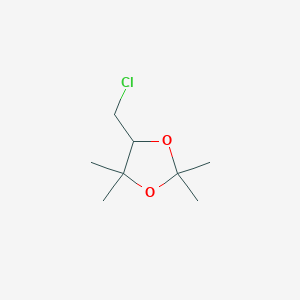
![Naphtho[2,1-d]selenazol-2-amine](/img/structure/B14290242.png)
